molecular formula C22H25ClN2O8 B7750061 (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate

(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate

Cat. No.: B7750061
M. Wt: 480.9 g/mol
InChI Key: AMYLVGYRTHUIPG-NMSJBYGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, a morpholine moiety, and a perchlorate counterion, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a hydroxybenzaldehyde and a suitable ketone. This is followed by the introduction of the morpholine moiety via nucleophilic substitution or addition reactions. The final step involves the formation of the perchlorate salt through ion exchange or direct reaction with perchloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromenylidene core can be reduced to a chroman ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a chromone derivative.

    Reduction: Formation of a chroman derivative.

    Substitution: Formation of various substituted chromenylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its chromenylidene core can interact with various biomolecules, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chromenylidene core can form hydrogen bonds and π-π interactions with these targets, modulating their activity and function. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-piperidin-4-ylethyl)azanium;perchlorate
  • (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-pyrrolidin-4-ylethyl)azanium;perchlorate

Uniqueness

Compared to similar compounds, (E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate exhibits unique properties due to the presence of the morpholine moiety. This moiety enhances the compound’s solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

(E)-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]-(2-morpholin-4-ylethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4.ClHO4/c1-26-18-5-2-16(3-6-18)22-15-20(19-14-17(25)4-7-21(19)28-22)23-8-9-24-10-12-27-13-11-24;2-1(3,4)5/h2-7,14-15,25H,8-13H2,1H3;(H,2,3,4,5)/b23-20+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYLVGYRTHUIPG-NMSJBYGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=[NH+]CCN3CCOCC3)C4=C(O2)C=CC(=C4)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=[NH+]\CCN3CCOCC3)/C4=C(O2)C=CC(=C4)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.